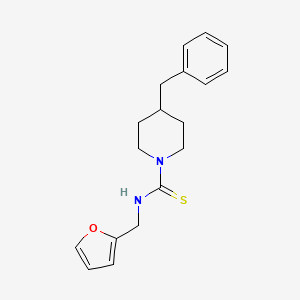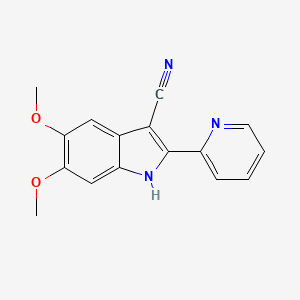![molecular formula C25H27FN6O3 B10874847 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874847.png)
7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with fluorobenzyl and methoxyphenyl piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-fluorobenzyl chloride under basic conditions.
Attachment of the Methoxyphenyl Piperazine Moiety: The final step involves the coupling of the intermediate with 4-(4-methoxyphenyl)piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially leading to the formation of fluorobenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorobenzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and methoxyphenyl piperazine moieties are likely involved in binding to these targets, while the purine core may play a role in modulating the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate: This compound shares the methoxyphenyl piperazine moiety but lacks the purine core and fluorobenzyl group.
4-(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one: This compound shares the fluorobenzyl group but has a different core structure.
Uniqueness
The uniqueness of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a purine core with fluorobenzyl and methoxyphenyl piperazine moieties, which imparts unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C25H27FN6O3 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-4-6-18(26)7-5-17)24(27-22)31-14-12-30(13-15-31)19-8-10-20(35-3)11-9-19/h4-11H,12-16H2,1-3H3 |
InChI-Schlüssel |
SUPNLJJZQJGYJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(diphenylamino)-2-oxoethyl] ethanethioate](/img/structure/B10874764.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10874769.png)

![12-(2-Furyl)-2-(2-hydroxyphenyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10874789.png)

![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)
![3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874812.png)
![1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol](/img/structure/B10874817.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide](/img/structure/B10874832.png)
![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10874839.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874840.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
